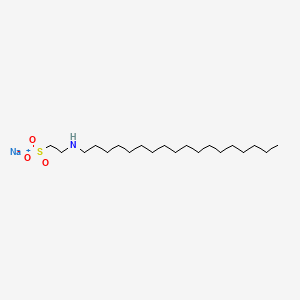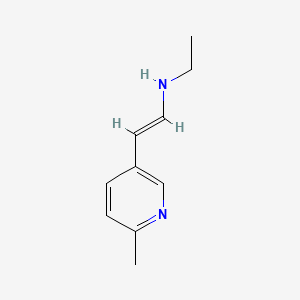
(4-Ethoxyphenyl)cyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Ethoxyphenyl)cyanamide is an organic compound characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a cyanamide group. This compound is part of the broader family of substituted cyanamides, which have garnered significant interest due to their unique chemical properties and diverse applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxyphenyl)cyanamide typically involves the reaction of 4-ethoxyaniline with cyanogen bromide under basic conditions. This method leverages the nucleophilic nature of the amine group in 4-ethoxyaniline to facilitate the formation of the cyanamide group. The reaction is generally carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to neutralize the hydrogen bromide formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a multi-step process involving the initial synthesis of 4-ethoxyaniline, followed by its reaction with cyanogen bromide. The process is optimized to ensure high yields and purity of the final product, with careful control of reaction conditions such as temperature, solvent choice, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Ethoxyphenyl)cyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the cyanamide group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives, primary amines, and various substituted phenyl derivatives .
Applications De Recherche Scientifique
(4-Ethoxyphenyl)cyanamide has found applications in several scientific research areas:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research has explored its potential as a pharmacophore in the development of new therapeutic agents.
Mécanisme D'action
The mechanism by which (4-Ethoxyphenyl)cyanamide exerts its effects involves the interaction of the cyanamide group with nucleophilic sites on target molecules. This interaction can lead to the formation of stable covalent bonds, thereby modifying the activity of the target molecule. The molecular targets often include enzymes and proteins, where the compound can act as an inhibitor or modulator of their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Methoxyphenyl)cyanamide
- (4-Chlorophenyl)cyanamide
- (4-Nitrophenyl)cyanamide
Comparison and Uniqueness
Compared to its analogs, (4-Ethoxyphenyl)cyanamide is unique due to the presence of the ethoxy group, which imparts distinct electronic and steric properties. This difference can influence the compound’s reactivity, solubility, and interaction with biological targets. For instance, the ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes .
Propriétés
Numéro CAS |
65195-63-3 |
|---|---|
Formule moléculaire |
C9H10N2O |
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
(4-ethoxyphenyl)cyanamide |
InChI |
InChI=1S/C9H10N2O/c1-2-12-9-5-3-8(4-6-9)11-7-10/h3-6,11H,2H2,1H3 |
Clé InChI |
FJUGLINMEXQSBP-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)NC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,7,8-trimethyl-5H-pyrido[4,3-b]indole](/img/structure/B12664796.png)

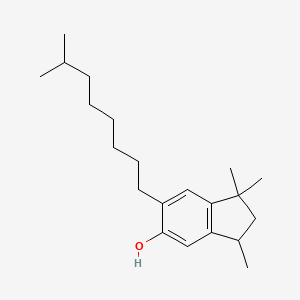
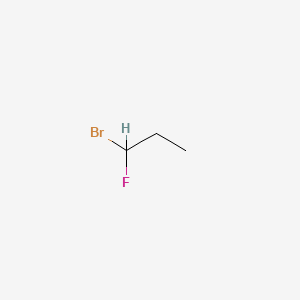
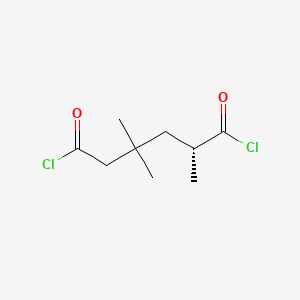

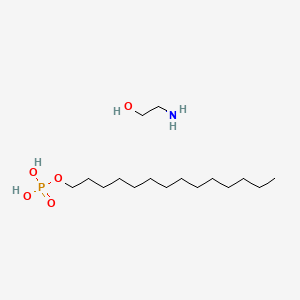
![1,1-Bis[2-(carbamoylamino)ethyl]-3-octadecylurea](/img/structure/B12664818.png)
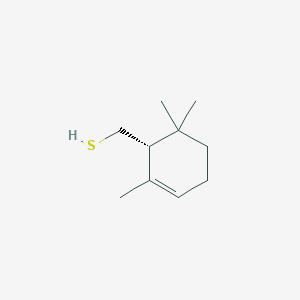
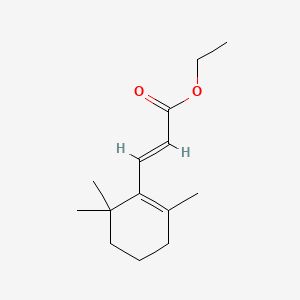

![3,6,6,8-Tetramethyl-1-oxaspiro[4.4]nonan-2-one](/img/structure/B12664857.png)
